

physicochemical properties of 4-Pentyloxyphthalonitrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Pentyloxyphthalonitrile

CAS No.: 106943-83-3

Cat. No.: B021327

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Pentyloxyphthalonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyloxyphthalonitrile stands as a significant precursor molecule in the synthesis of advanced materials, particularly as a building block for asymmetrically substituted phthalocyanines.^{[1][2]} These resulting macrocyclic compounds are of profound interest in materials science and medicinal chemistry, with applications ranging from high-performance pigments and thermally stable polymers to photosensitizers in photodynamic therapy and catalysts.^[1] The solubility and processing characteristics of the final phthalocyanine product are critically influenced by the peripheral substituents on the initial phthalonitrile units. The inclusion of a pentyloxy group imparts increased solubility in organic solvents, a crucial attribute for both synthesis and application.

This guide provides a comprehensive technical overview of the core physicochemical properties of **4-Pentyloxyphthalonitrile**. We will delve into its molecular structure, a validated

synthetic protocol, detailed spectroscopic characterization, and its fundamental physical and thermal properties. This document is designed to equip researchers and professionals in drug development and materials science with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Molecular Structure and Chemical Identity

4-Pentyloxyphthalonitrile is an aromatic compound characterized by a benzene ring substituted with two adjacent cyano (nitrile) groups and a pentyloxy (amyloxy) ether group at the 4-position.

```
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];
```

```
} enddot
```

Caption: Molecular structure of **4-Pentyloxyphthalonitrile**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	4-(pentyloxy)phthalonitrile	[3]
CAS Number	106943-83-3	[3][4]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O	[3][4]
Molecular Weight	214.27 g/mol	[3]
Exact Mass	214.110611 u	[4]

| Synonyms | 4-Amyloxyphthalonitrile, 1,2-Dicyano-4-pentyloxybenzene [[4] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of **4-Pentyloxyphthalonitrile** is efficiently achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is preferred due to the high reactivity of 4-

nitrophthalonitrile towards nucleophiles, a consequence of the strong electron-withdrawing nature of the two cyano groups and the nitro group, which activate the aromatic ring.

[Click to download full resolution via product page](#)

Step-by-Step Methodology

This protocol is based on established methods for similar ether syntheses from activated nitroaromatics.^[5]

- Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 4-nitrophthalonitrile (1 eq.), anhydrous potassium carbonate (K_2CO_3 , 1.5 eq.), and dry dimethylformamide (DMF).
 - Rationale: DMF is an excellent polar aprotic solvent for S_NAr reactions, solubilizing the reactants and facilitating the reaction. K_2CO_3 acts as a base to deprotonate 1-pentanol, forming the more nucleophilic pentoxide anion in situ. Anhydrous conditions are crucial to prevent side reactions.
- Nucleophile Addition: Add 1-pentanol (1.2 eq.) to the stirred suspension.
- Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophthalonitrile spot is consumed.
 - Rationale: Heating provides the necessary activation energy for the reaction. A nitrogen atmosphere prevents oxidation of the reactants at elevated temperatures.
- Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring. A precipitate will form.
 - Rationale: The product is insoluble in water, while the DMF solvent and inorganic salts (like KNO_3 and excess K_2CO_3) are soluble. This step effectively quenches the reaction and precipitates the crude product.

- Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove residual DMF and salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield a white to off-white crystalline solid.

Physicochemical Properties

The physical state and solubility of **4-Pentyloxyphthalonitrile** are critical for its handling, storage, and application in subsequent synthetic steps.

Table 2: Physical and Thermal Properties

Property	Value	Unit	Source(s)
Appearance	White to almost white powder/crystal	-	
Melting Point	35 - 37	°C	[4]
Boiling Point	387.9 ± 32.0 (at 760 mmHg)	°C	[4]
Density	1.1 ± 0.1	g/cm ³	[4]
Flash Point	157.9 ± 18.0	°C	[4]
Solubility	Soluble in Methanol	-	
Storage Temperature	0 - 10 (Refrigerated)	°C	[3][4]

| LogP | 3.29 | - |[4] |

The relatively low melting point indicates that the compound is a solid at standard ambient temperature but can be easily melted for certain processing applications.[4] Its solubility in alcohols like methanol is advantageous for purification by recrystallization and for use as a reactant in solution-phase synthesis. The LogP value of 3.29 suggests a lipophilic character, consistent with the presence of the five-carbon alkyl chain.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized **4-Pentyloxyphthalonitrile**. The workflow involves preparing a sample in a suitable solvent (for NMR and MS) or as a neat solid/film (for IR) and analyzing it with the respective spectrometer.

[Click to download full resolution via product page](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.^{[6][7]} The spectrum of **4-Pentyloxyphthalonitrile** is expected to show characteristic absorption bands corresponding to its nitrile, ether, aromatic, and aliphatic components.

Table 3: Predicted FT-IR Characteristic Absorptions

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Source(s)
Nitrile (C≡N)	Stretch	2220 - 2260	[8]
Aromatic (C=C)	Stretch	1500 - 1700	[8]
Ether (Ar-O-C)	Asymmetric Stretch	1200 - 1275	[8]
Alkyl (C-H)	Stretch	2850 - 2950	[8]

| Aromatic (C-H) | Stretch | ~3030 [8] |

The presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional groups.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9] Spectra are typically recorded in deuterated chloroform (CDCl_3).

- ^1H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the aliphatic protons of the pentyloxy chain.
 - Aromatic Region (δ 7.0-7.8 ppm): Three signals corresponding to the three protons on the phthalonitrile ring. Their specific shifts and coupling patterns will confirm the 1,2,4-substitution pattern.
 - Aliphatic Region (δ 0.9-4.1 ppm):
 - A triplet at \sim 4.1 ppm (2H), corresponding to the -O-CH₂- group.
 - A multiplet at \sim 1.8 ppm (2H), for the -O-CH₂-CH₂- group.
 - A multiplet at \sim 1.4 ppm (4H), for the two central -CH₂- groups.
 - A triplet at \sim 0.9 ppm (3H), corresponding to the terminal -CH₃ group.
- ^{13}C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
 - Aromatic & Nitrile Carbons (δ 110-165 ppm): Signals for the six aromatic carbons and the two nitrile carbons ($\text{C}\equiv\text{N}$).
 - Aliphatic Carbons (δ 14-70 ppm): Five distinct signals corresponding to the five carbons of the pentyloxy chain. The carbon attached to the oxygen (-O-CH₂-) will be the most downfield shifted in this region (\sim 69 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.[10][11] Using a high-resolution technique like Electrospray Ionization (ESI), the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ would be observed.

- Expected Exact Mass: 214.110611 (for the neutral molecule $\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}$).[4]

- Expected Observation: An m/z value corresponding to this mass (e.g., 215.1184 for [M+H]⁺) confirms the molecular formula.

Crystallographic Properties

While the specific crystal structure of **4-pentyloxyphthalonitrile** is not readily available in the searched literature, analysis of closely related compounds like 4-(methoxyphenoxy)phthalonitriles provides valuable insights.^{[1][12]} X-ray diffraction studies on these analogues reveal that crystal packing is heavily influenced by intermolecular interactions such as hydrogen bonds (e.g., C-H...N) and π - π stacking between aromatic rings.^{[1][13]} It is highly probable that the crystal structure of **4-pentyloxyphthalonitrile** is also stabilized by similar weak intermolecular forces, with the flexible pentyloxy chain influencing the overall packing arrangement and potentially leading to polymorphic forms.

Applications in Research and Development

The primary application of **4-pentyloxyphthalonitrile** is as a precursor for synthesizing phthalocyanines (Pcs). The two nitrile groups are reactive sites for cyclotetramerization in the presence of a metal salt to form the metallophthalocyanine macrocycle.

The pentyloxy substituent offers a key advantage: improved solubility. Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their processing and application. The long alkyl chain of the pentyloxy group disrupts intermolecular π - π stacking, enhancing solubility in common organic solvents. This is critical for:

- Homogeneous reaction conditions during further functionalization.
- Characterization by techniques like NMR.
- Formulation development for applications in drug delivery, where solubility is paramount for bioavailability.^[14]
- Processing for use in thin films, sensors, or as components in composite materials.^[12]

Safety and Handling

As a nitrile-containing organic compound, **4-Pentyloxyphthalonitrile** must be handled with appropriate care.

- Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields.[\[15\]](#)
[\[16\]](#)
- Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is under refrigeration (0-10 °C).[\[3\]](#)[\[4\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

References

- Chemsrvc. 4-(Pentyloxy)phthalonitrile | CAS#:106943-83-3. Available from: [\[Link\]](#)
- ResearchGate. Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Available from: [\[Link\]](#)
- Lin, H. L., Kent, U. M., & Hollenberg, P. F. (2005). Fluorescent photoaffinity labeling of cytochrome P450 3A4 by lapachenole: identification of modification sites by mass spectrometry. *Biochemistry*, 44(4), 1319–1327. Available from: [\[Link\]](#)
- Costa, D. F., et al. (2023). Exploiting Pharma 4.0 Technologies in the Non-Biological Complex Drugs Manufacturing: Innovations and Implications. *Pharmaceutics*, 15(10), 2410. Available from: [\[Link\]](#)
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176–2179. Available from: [\[Link\]](#)

- University of Colorado Boulder, Department of Chemistry. IR Absorption Table. Available from: [\[Link\]](#)
- Google Patents. CN102557988B - Preparation method of 4-nitro phthalonitrile.
- ResearchGate. On-Line PAT Applications of Spectroscopy in the Pharmaceutical Industry. Available from: [\[Link\]](#)
- De Malsche, W., et al. (2017). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). *Analytical Methods*, 9(4), 643-651. Available from: [\[Link\]](#)
- ResearchGate. ¹H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl₃. Available from: [\[Link\]](#)
- pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. (2024). *Journal of the American Society for Mass Spectrometry*. Available from: [\[Link\]](#)
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2017). *Reaction Chemistry & Engineering*. Available from: [\[Link\]](#)
- MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2025). Available from: [\[Link\]](#)
- Brown, M. B., et al. (2020). Polyaphron Dispersion Technology, A Novel Topical Formulation and Delivery System Combining Drug Penetration, Local Tolerability and Convenience of Application. *Pharmaceutics*, 12(1), 68. Available from: [\[Link\]](#)
- ResearchGate. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Available from: [\[Link\]](#)
- Botnar, E. V., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. *Acta Crystallographica Section E: Crystallographic Communications*, 79(Pt 3), 263–268. Available from: [\[Link\]](#)

- SpectraBase. Phthalic acid, butyl 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [\[Link\]](#)
- Elmhurst College. Table of Characteristic IR Absorptions. Available from: [\[Link\]](#)
- Honeywell. SAFETY DATA SHEET Acetonitrile. Available from: [\[Link\]](#)
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [\[Link\]](#)
- Cheméo. Chemical Properties of 4-Pentyloxybenzoic acid (CAS 15872-41-0). Available from: [\[Link\]](#)
- SpringerLink. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2015). Available from: [\[Link\]](#)
- ResearchGate. Advances in Drug Formulation Technology: Enhancing Bioavailability and Patient Compliance. (2023). Available from: [\[Link\]](#)
- University of Puget Sound. INFRARED SPECTROSCOPY (IR). Available from: [\[Link\]](#)
- Google Patents. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.
- ResearchGate. (PDF) Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Available from: [\[Link\]](#)
- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Crystal structures of 4-\(2/3-methoxyphenoxy\)phthalonitrile - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [2. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents \[patents.google.com\]](#)
- [3. 4-\(Pentyloxy\)phthalonitrile 95% | CAS: 106943-83-3 | AChemBlock \[achemblock.com\]](#)
- [4. 4-\(Pentyloxy\)phthalonitrile | CAS#:106943-83-3 | Chemsrvc \[chemsrc.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. uanlch.vscht.cz \[uanlch.vscht.cz\]](#)
- [7. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [8. IR Absorption Table \[webspectra.chem.ucla.edu\]](#)
- [9. epfl.ch \[epfl.ch\]](#)
- [10. Fluorescent photoaffinity labeling of cytochrome P450 3A4 by lapachenole: identification of modification sites by mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry \(LC-ICP-MS/MS\) - Journal of Analytical Atomic Spectrometry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. fishersci.com \[fishersci.com\]](#)
- [16. fishersci.com \[fishersci.com\]](#)
- [17. spectrumchemical.com \[spectrumchemical.com\]](#)
- To cite this document: BenchChem. [physicochemical properties of 4-Pentyloxyphthalonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021327/docs#physicochemical-properties-of-4-pentyloxyphthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)